

Navigating the Environmental Profile of Dilauryl Maleate: A Technical Guide

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Compound of Interest

Compound Name: *Dilauryl maleate*

Cat. No.: *B1606050*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of **Dilauryl maleate** (CAS No. 2915-52-8). The information presented herein is intended to support environmental risk assessments and to guide further research into this and structurally related long-chain diesters. Data has been compiled from available chemical databases and regulatory assessments. It should be noted that specific experimental data for many environmental endpoints for **Dilauryl maleate** are limited; therefore, some conclusions are based on read-across from structurally similar substances and general chemical principles.

Chemical Identity and Physical-Chemical Properties

Dilauryl maleate, also known as didodecyl maleate, is a diester of maleic acid and lauryl alcohol. Its structure consists of a central four-carbon chain with a cis-double bond and two ester linkages to twelve-carbon alkyl (lauryl) chains. These long hydrophobic chains are the primary determinants of its physical-chemical properties and environmental behavior.

Table 1: Physical-Chemical Properties of **Dilauryl Maleate**

Property	Value	Reference
CAS Number	2915-52-8	General Chemical Knowledge
Molecular Formula	C ₂₈ H ₅₂ O ₄	[1][2]
Molecular Weight	452.72 g/mol	[1]
Synonyms	Didodecyl maleate, (Z)-2-Butenedioic acid didodecyl ester	[2]
Physical State	Liquid (at standard conditions)	[2]
Calculated XLogP3-AA	11.4	[1]

Note: Experimental data for properties such as water solubility, vapor pressure, and octanol-water partition coefficient (LogKow) are not readily available in the public domain. The high calculated XLogP3-AA value suggests very low water solubility and a strong tendency to partition into organic matter.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For **Dilauryl maleate**, the most significant abiotic degradation pathway is hydrolysis.

Hydrolysis is the primary degradation pathway for esters in the environment. **Dilauryl maleate** is expected to hydrolyze in aqueous environments to form maleic acid and lauryl alcohol (dodecanol).[3] The rate of this reaction is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

While specific data for **Dilauryl maleate** is unavailable, the standard protocol to determine hydrolysis rates is OECD Guideline 111. This method involves:

- **Test System:** Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
- **Test Substance Application:** The test substance is added to the buffer solutions at a concentration low enough to ensure it remains dissolved. Due to the low expected water solubility of **Dilauryl maleate**, a co-solvent might be necessary.
- **Incubation:** The solutions are incubated in the dark at a constant temperature (e.g., 50°C) to accelerate the reaction. Samples are taken at various time intervals.
- **Analysis:** The concentration of the parent substance (and ideally the degradation products) is measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Evaluation:** The rate constants for hydrolysis are calculated, and from these, the half-life (DT50) at each pH is determined.

Direct photolysis in water is not expected to be a significant degradation pathway for **Dilauryl maleate** as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. Indirect photolysis, through reactions with hydroxyl radicals, may occur, but specific data are not available.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms.

No experimental data on the ready biodegradability of **Dilauryl maleate** are available. However, an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) suggests that long-chain maleic acid esters are not expected to be readily biodegradable.^[3] The large size and high hydrophobicity of the molecule may limit its bioavailability to microorganisms.

However, its hydrolysis product, lauryl alcohol, is a linear fatty alcohol that is known to be readily biodegradable. Maleic acid is also expected to be biodegradable. Therefore, while the

parent compound may degrade slowly, its hydrolysis products are unlikely to persist in the environment.

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

This is one of the most stringent tests for ready biodegradability.

- **Inoculum:** Activated sludge from a wastewater treatment plant is used as the microbial inoculum.
- **Test System:** A defined volume of mineral medium is inoculated with the sludge. The test substance is added as the sole source of organic carbon at a concentration of 100 mg/L.
- **Incubation:** The test vessels are incubated for 28 days in the dark at a constant temperature ($25 \pm 1^\circ\text{C}$).
- **Measurement:** The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
- **Pass Criteria:** A substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day window, and this level of degradation must be reached within 10 days of the start of degradation (the 10-day window).

Environmental Distribution

Due to its very low expected water solubility and high lipophilicity (as indicated by the high calculated XLogP3-AA), **Dilauryl maleate** is expected to strongly adsorb to soil, sediment, and suspended organic matter if released into the environment. It is unlikely to be mobile in soil and will not significantly partition into the air due to its low vapor pressure.

Ecotoxicity

No experimental ecotoxicity data for **Dilauryl maleate** are available. The AICIS assessment on medium to long-chain maleic acid esters indicates that these substances are expected to have low acute toxicity via the oral and dermal routes.[3] Due to the low water solubility, the exposure concentration in aquatic toxicity tests would be very low, making it difficult to determine acute aquatic toxicity.

Overall Environmental Fate Assessment

The likely environmental fate of **Dilauryl maleate** is governed by its chemical structure as a long-chain diester.

Conclusion

While specific experimental data for **Dilauryl maleate** are scarce, a scientifically sound assessment of its environmental fate can be made based on its chemical structure and information on analogous substances.

- **Primary Degradation Pathway:** The most significant degradation process is abiotic hydrolysis, which breaks the ester bonds to form maleic acid and lauryl alcohol.
- **Biodegradability:** The parent compound is not expected to be readily biodegradable. However, its hydrolysis products are anticipated to be biodegradable, thus preventing long-term persistence in the environment.
- **Environmental Distribution:** If released, **Dilauryl maleate** will predominantly partition to soil and sediment, with very low mobility.
- **Ecotoxicity:** The ecotoxicity is expected to be low, largely due to its very limited bioavailability in the aqueous phase.

For a definitive environmental risk assessment, further experimental studies on ready biodegradability (OECD 301 series) and aquatic toxicity would be required.

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